molecular formula C18H21O3P B12898438 2-(Diphenylphosphoryl)ethyl butyrate

2-(Diphenylphosphoryl)ethyl butyrate

Cat. No.: B12898438
M. Wt: 316.3 g/mol
InChI Key: OWOLHSRDUHJTFO-UHFFFAOYSA-N
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Description

2-(Diphenylphosphoryl)ethyl butyrate is an organic compound belonging to the class of esters Esters are widely known for their pleasant odors and are often used in fragrances and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diphenylphosphoryl)ethyl butyrate typically involves the esterification of butyric acid with 2-(diphenylphosphoryl)ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The general reaction scheme is as follows:

Butyric Acid+2-(Diphenylphosphoryl)ethanol2-(Diphenylphosphoryl)ethyl butyrate+Water\text{Butyric Acid} + \text{2-(Diphenylphosphoryl)ethanol} \rightarrow \text{this compound} + \text{Water} Butyric Acid+2-(Diphenylphosphoryl)ethanol→2-(Diphenylphosphoryl)ethyl butyrate+Water

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous esterification processes. These processes often involve the use of large-scale reactors and efficient separation techniques to isolate the desired ester from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

2-(Diphenylphosphoryl)ethyl butyrate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield butyric acid and 2-(diphenylphosphoryl)ethanol.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

    Reduction: Lithium aluminum hydride is a common reducing agent used for the reduction of esters.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Hydrolysis: Butyric acid and 2-(diphenylphosphoryl)ethanol.

    Reduction: 2-(Diphenylphosphoryl)ethanol.

    Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Diphenylphosphoryl)ethyl butyrate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of 2-(Diphenylphosphoryl)ethyl butyrate involves its interaction with specific molecular targets. The diphenylphosphoryl group can engage in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s reactivity and binding affinity. The ester bond can be cleaved under specific conditions, leading to the release of active intermediates that can participate in further chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl butyrate: A simpler ester with a similar butyrate backbone but lacking the diphenylphosphoryl group.

    Methyl butyrate: Another ester with a butyrate backbone but with a methyl group instead of the diphenylphosphoryl group.

    2-(Diphenylphosphoryl)ethanol: The alcohol precursor used in the synthesis of 2-(Diphenylphosphoryl)ethyl butyrate.

Uniqueness

This compound is unique due to the presence of the diphenylphosphoryl group, which imparts distinct chemical properties and potential applications. This group enhances the compound’s reactivity and allows for a broader range of chemical transformations compared to simpler esters like ethyl butyrate and methyl butyrate.

Properties

Molecular Formula

C18H21O3P

Molecular Weight

316.3 g/mol

IUPAC Name

2-diphenylphosphorylethyl butanoate

InChI

InChI=1S/C18H21O3P/c1-2-9-18(19)21-14-15-22(20,16-10-5-3-6-11-16)17-12-7-4-8-13-17/h3-8,10-13H,2,9,14-15H2,1H3

InChI Key

OWOLHSRDUHJTFO-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OCCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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